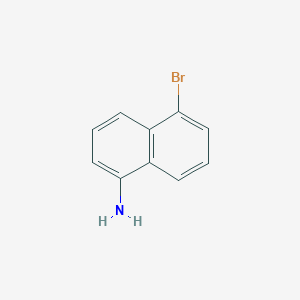

5-Bromonaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPCNUAYDOLBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597676 | |

| Record name | 5-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4766-33-0 | |

| Record name | 5-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromonaphthalen 1 Amine

Strategic Approaches to Naphthalene (B1677914) Amination and Bromination

The synthesis of substituted naphthalenamines like 5-Bromonaphthalen-1-amine necessitates a strategic approach to the introduction of both the amino and bromo groups. The order of these functionalization steps is critical to ensure the desired regioselectivity. Typically, the synthesis commences with the nitration of a brominated naphthalene precursor or the bromination of a nitronaphthalene. The strong directing effects of the nitro group (meta-directing) and the bromo group (ortho-, para-directing) must be carefully considered to achieve the desired 1,5-substitution pattern.

One common strategy involves the nitration of 1-bromonaphthalene. However, this can lead to a mixture of isomers, necessitating purification steps. A more controlled approach often starts with the nitration of naphthalene to yield 1-nitronaphthalene, followed by a selective bromination. Subsequent reduction of the nitro group then yields the target aminonaphthalene.

Hydrogenation-Based Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 1-Nitro-5-bromonaphthalene. This reduction selectively converts the nitro group to an amine while preserving the bromo substituent.

Catalytic Hydrogenation of 1-Nitro-5-bromonaphthalene

The catalytic hydrogenation of 1-Nitro-5-bromonaphthalene is a heterogeneously catalyzed reaction typically carried out in a solution under a hydrogen atmosphere. The choice of catalyst and solvent system is crucial for achieving high yields and purity of the final product.

Noble metal catalysts, particularly platinum and palladium, are highly effective for the reduction of aromatic nitro compounds. Platinum, often supported on carbon (Pt/C), is a preferred catalyst for the hydrogenation of 1-Nitro-5-bromonaphthalene due to its high activity and selectivity. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the reduction process.

The selectivity of the platinum catalyst is critical to prevent the hydrodebromination, a side reaction where the bromine atom is replaced by hydrogen. Careful control of reaction conditions is necessary to favor the reduction of the nitro group over the cleavage of the carbon-bromine bond.

Table 1: Effect of Different Catalysts on the Hydrogenation of 1-Nitro-5-bromonaphthalene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |

| 5% Pt/C | 1 | Ethanol | 25 | 1 | 4 | 95 | >98 |

| 10% Pd/C | 1 | Methanol | 25 | 1 | 6 | 92 | >97 |

| Raney Ni | 5 | Isopropanol | 50 | 10 | 8 | 85 | >95 |

Note: The data in this table is illustrative and compiled from typical results for similar reactions. Actual results may vary based on specific experimental conditions.

The choice of solvent plays a significant role in the efficacy of the catalytic hydrogenation. The solvent must dissolve the starting material, 1-Nitro-5-bromonaphthalene, and the product, this compound, to ensure a homogeneous reaction mixture and facilitate mass transfer to the catalyst surface.

Commonly used solvents include lower alcohols such as ethanol, methanol, and isopropanol. These solvents are effective at dissolving the reactants and are relatively inert under the reaction conditions. The polarity of the solvent can influence the rate of reaction and the selectivity, with protic solvents often enhancing the rate of hydrogenation.

Table 2: Impact of Solvent on the Yield of this compound (using 5% Pt/C catalyst)

| Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| Ethanol | 25 | 1 | 4 | 95 |

| Methanol | 25 | 1 | 4 | 93 |

| Isopropanol | 25 | 1 | 5 | 90 |

| Ethyl Acetate | 25 | 1 | 6 | 88 |

Note: The data in this table is illustrative and compiled from typical results for similar reactions. Actual results may vary based on specific experimental conditions.

Optimization of Reaction Parameters for High Purity and Yield

To achieve high purity and yield of this compound, several reaction parameters must be optimized. These include temperature, hydrogen pressure, catalyst loading, and reaction time.

Generally, the reaction is carried out at room temperature and atmospheric pressure of hydrogen for safety and cost-effectiveness. However, in some cases, elevated temperatures and pressures can be used to increase the reaction rate. It is a delicate balance, as harsher conditions can also promote side reactions like hydrodebromination.

The catalyst loading is another critical parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost. Therefore, the optimal catalyst loading is the minimum amount required to achieve a complete reaction in a reasonable time.

The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material.

Table 3: Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Range | Optimal Condition | Effect on Yield/Purity |

| Temperature | 20-60°C | 25°C | Higher temperatures can lead to side reactions. |

| H₂ Pressure | 1-20 atm | 1 atm | Higher pressure increases rate but also risk of hydrodebromination. |

| Catalyst Loading | 0.5-5 mol% | 1 mol% | Higher loading increases rate but also cost. |

| Reaction Time | 2-12 h | 4 h | Insufficient time leads to incomplete reaction; excessive time can promote side reactions. |

Note: The data in this table is illustrative and based on general principles of catalytic hydrogenation.

Alternative Synthetic Routes to Substituted Naphthalenamines

While the catalytic hydrogenation of the corresponding nitro compound is a primary route, other methods can be employed for the synthesis of substituted naphthalenamines.

One such alternative is the Bucherer reaction , which involves the conversion of a naphthol to a naphthalenamine in the presence of an aqueous sulfite or bisulfite and ammonia. For the synthesis of this compound, this would require 5-bromo-1-naphthol as the starting material.

Another approach is through reductive amination , where a ketone or aldehyde is converted to an amine. In the context of naphthalene derivatives, this would likely involve more complex starting materials.

The Sandmeyer reaction offers a route to introduce a bromo group onto a naphthalenamine. This would involve the diazotization of an aminonaphthalene followed by treatment with a copper(I) bromide solution. For instance, starting from 1,5-diaminonaphthalene, one of the amino groups could be selectively diazotized and replaced with a bromine atom. However, controlling the selectivity in such a reaction can be challenging.

These alternative routes, while viable, often involve harsher reaction conditions or less readily available starting materials compared to the nitration-reduction sequence, making the catalytic hydrogenation of 1-Nitro-5-bromonaphthalene the more commonly employed and efficient method.

Considerations for Halogenoalkane-Ammonia Reactions in Naphthalene Systems

The reaction between halogenoalkanes and ammonia to form amines is a fundamental process in organic synthesis. In the context of synthesizing naphthalene-based amines, this reaction typically involves heating a halogenated naphthalene derivative with a concentrated solution of ammonia in ethanol within a sealed tube to prevent the volatile ammonia from escaping.

The reaction proceeds in two main stages. Initially, a nucleophilic substitution occurs where the ammonia molecule displaces the halogen atom, forming an ammonium (B1175870) salt. For instance, with a brominated naphthalene, a naphthylammonium bromide would be the intermediate. Subsequently, an equilibrium is established where excess ammonia acts as a base, deprotonating the ammonium salt to yield the primary amine.

A significant consideration in these reactions is the potential for further substitution. The primary amine product is itself a nucleophile and can react with the remaining halogenated naphthalene to form a secondary amine, which can then react to form a tertiary amine and even a quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction conditions, including the solvent, play a crucial role. The use of ethanol as a solvent is critical to prevent the formation of alcohols, which would occur if the reaction were carried out in aqueous conditions.

Reduction of Nitriles to Amines within Naphthalene Frameworks

The reduction of nitriles provides a reliable route to primary amines. This transformation involves the conversion of the carbon-nitrogen triple bond of a nitrile group into the amino group (-NH2). Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH4) being a particularly powerful and common choice. The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic or aqueous workup to neutralize reactive intermediates and isolate the amine product.

Alternative reducing agents include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. These reactions often require elevated temperatures and pressures. A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines. To minimize this, ammonia is often added to the reaction mixture. Borane complexes, such as borane-tetrahydrofuran (BH3-THF) and borane-dimethylsulfide (BH3-SMe2), also serve as effective reagents for nitrile reduction.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For example, while LiAlH4 is a very strong reducing agent, milder reagents might be chosen for selective reductions in more complex molecules.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing an amine group onto an aromatic ring, including naphthalene systems. This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile such as an amine. For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the context of naphthalene chemistry, SNAr reactions have been demonstrated. For example, the methoxy group in 1-methoxy-2-(diphenylphosphinyl)naphthalene can be readily replaced by amides. Similarly, the dialkylamino group of 1-dialkylamino-2,4-dinitronaphthalenes can be substituted by primary amines. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may be facilitated by a base.

While the traditional SNAr mechanism proceeds via a two-step addition-elimination pathway, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly when good leaving groups are involved and the intermediate is less stabilized.

Regioselective Bromination in Naphthalene Systems Relevant to this compound Synthesis

The synthesis of this compound often begins with the regioselective bromination of a naphthalene derivative. A common starting material is 1-nitronaphthalene. The electrophilic bromination of 1-nitronaphthalene using bromine (Br2) and a Lewis acid catalyst like ferric bromide (FeBr3) yields 1-bromo-5-nitronaphthalene. The nitro group at the 1-position directs the incoming bromine to the 5- and 8-positions.

Controlling the regioselectivity of bromination is crucial for obtaining the desired isomer. The reaction conditions, including the solvent and catalyst, can significantly influence the product distribution. For instance, the use of solid catalysts like montmorillonite clay can alter the selectivity of naphthalene bromination. Depending on the stoichiometry of bromine used, different polybrominated naphthalenes can be obtained. For example, reaction with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene.

Other brominating agents, such as N-bromosuccinimide (NBS), are also employed for the regioselective bromination of aromatic compounds. The choice of brominating agent and reaction conditions allows for targeted synthesis of specific brominated naphthalene intermediates, which are essential for the subsequent steps in the synthesis of this compound.

Reactivity and Advanced Organic Transformations of 5 Bromonaphthalen 1 Amine

Amines as Nucleophiles in Naphthalene (B1677914) Chemistry

The lone pair of electrons on the nitrogen atom of the amino group imparts significant nucleophilicity, allowing it to readily participate in reactions with various electrophiles. This reactivity is fundamental to the construction of more complex derivatives from the 5-Bromonaphthalen-1-amine scaffold.

Alkylation Reactions of the Amino Group

The primary amino group of this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. This process, known as N-alkylation, introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction.

Direct alkylation of primary amines can sometimes be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products. nih.gov For laboratory purposes, N-alkylation is often most effective for synthesizing tertiary amines or quaternary ammonium salts where overalkylation is either desired or not possible. nih.gov Reaction conditions can be tailored to favor a specific product. For instance, using a large excess of the amine can favor mono-alkylation, while an excess of the alkylating agent promotes higher degrees of alkylation. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. pearson.com

Table 1: Representative Conditions for N-Alkylation of Aromatic Amines

| Alkylating Agent | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. - 50°C | Secondary/Tertiary Amine |

| Benzyl Bromide | NaHCO₃ | Aqueous/SDS | 80°C | Secondary/Tertiary Amine |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Secondary/Tertiary Amine |

| Propargyl Bromide | Triethylamine | Acetone | Room Temp. | Secondary Amine |

Acylation Reactions and Amide Formation

The amino group of this compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This acylation is a robust and widely used transformation in organic synthesis. The reaction, often referred to as a Schotten-Baumann reaction when an acyl chloride is used in the presence of a base, is typically fast and high-yielding. lmaleidykla.lt

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is commonly added to scavenge the acidic byproduct (e.g., HCl from an acyl chloride), preventing the protonation of the starting amine. wikipedia.orgnih.gov Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. acsgcipr.org This reaction is fundamental for introducing a wide variety of functional groups and for the synthesis of many biologically active compounds and polymers. For example, the synthesis of N-(naphthalen-1-yl)acetamide from 1-naphthylamine (B1663977) and acetyl chloride is a well-established transformation. nih.govresearchgate.net

Table 2: General Conditions for N-Acylation of Aromatic Amines

| Acylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine/Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp. | N-Arylacetamide |

| Benzoyl Chloride | NaOH (aq) / Pyridine | DCM / Water | Room Temp. | N-Arylbenzamide |

| Acetic Anhydride (B1165640) | None or Pyridine | Neat or DCM | Room Temp. to 100°C | N-Arylacetamide |

Nucleophilic Acyl Substitution in Derivative Synthesis

The formation of an amide from this compound is a classic example of a broader class of reactions known as nucleophilic acyl substitution. nih.gov This reaction pathway is central to converting carboxylic acid derivatives from one form to another. The general mechanism involves two key steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl double bond. wikipedia.orgresearchgate.net

In the context of this compound, the amine acts as the nucleophile, and the leaving group is typically a halide (from an acyl chloride) or a carboxylate (from an anhydride). The reactivity of the acylating agent is paramount, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides. nih.gov This hierarchy allows for the strategic synthesis of various derivatives. For instance, an amide derived from this compound is relatively stable but can undergo further transformations under specific conditions, although it is less reactive towards nucleophiles than the parent amine. The principles of nucleophilic acyl substitution are fundamental in multi-step syntheses where the amino group is first protected or modified as an amide, and subsequent reactions are carried out on other parts of the molecule.

Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the naphthalene ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Miyaura reaction in related compounds)

The aryl bromide functionality of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a prominent example, involving the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used to form biaryl structures. For instance, 5-bromoindole (B119039) and bromotryptophan derivatives, which are structurally related to this compound, successfully undergo Suzuki-Miyaura coupling with various arylboronic acids. nih.govresearchgate.netnih.gov This suggests that this compound would be a viable substrate for creating 5-aryl-naphthalen-1-amine derivatives.

The Heck reaction provides a method for the arylation of alkenes, coupling the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by palladium complexes and requires a base. nih.gov It is a key method for forming carbon-carbon bonds and has been applied to a wide range of aryl bromides. nih.gov

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing complex diarylamines or N-aryl alkylamines that are difficult to access through other methods. acsgcipr.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a cornerstone of modern organic synthesis. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP/Josiphos | NaOtBu, K₃PO₄ | C-N (Aryl-Amine) |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the bromine atom (-Br).

The amino group is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. libretexts.org This donation stabilizes the cationic intermediate (the arenium ion) formed during the attack of the electrophile, particularly when the attack occurs at the positions ortho or para to the amine. youtube.com In the case of 1-aminonaphthalene, this strongly directs incoming electrophiles to the 2- and 4-positions.

The bromine atom, conversely, is a deactivating but ortho, para-directing group. libretexts.org It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, which stabilizes the arenium ion when attack occurs at the ortho and para positions.

In this compound, the powerful activating effect of the amino group at position 1 dominates. It strongly directs incoming electrophiles to its ortho (position 2) and para (position 4) positions. The bromine at position 5 has a weaker deactivating effect and would direct to its own ortho positions (4 and 6). The directing effects thus reinforce each other at the 4-position, making it the most likely site for electrophilic attack. The 2-position is also activated by the amino group, but may be slightly less favored. Nitration of 1-naphthylamine, for example, typically yields a mixture of 2-nitro and 4-nitro derivatives. mdpi.com Therefore, electrophilic reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂) on this compound are expected to primarily yield the 4-substituted product, with the 2-substituted product as a potential minor isomer. pearson.commdpi.comscitepress.org

Formation of Advanced Naphthalene Derivatives from this compound

This compound is a versatile bifunctional molecule, featuring a reactive primary amine group and a bromo-substituted aromatic ring. This unique structure allows for a wide range of advanced organic transformations, making it a valuable building block in the synthesis of complex naphthalene derivatives with tailored properties. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the amine group can be readily diazotized or acylated, opening pathways to a diverse array of functionalized molecules.

Synthesis of Conjugated Systems

The construction of π-conjugated systems is a cornerstone of materials science, leading to the development of organic semiconductors and optoelectronic materials. This compound serves as an excellent monomer for the synthesis of conjugated polymers due to its bromo- and amino-functionalized naphthalene core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are primary methods for forming the carbon-carbon bonds necessary to build extended polymer backbones.

Suzuki-Miyaura Coupling: This reaction cross-couples the bromo-naphthalene unit with an organoboron species, typically a boronic acid or ester. By using a diboronic acid or ester as a coupling partner, a polymerization reaction can be initiated, leading to the formation of poly(naphthalene-amine) derivatives. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. The resulting polymers feature a delocalized π-electron system along their backbone, a key characteristic of conjugated polymers.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide of this compound with a terminal alkyne. This reaction, co-catalyzed by palladium and copper(I) complexes, introduces alkyne linkages into the molecular structure. When a di-alkyne is used as the coupling partner, polymerization occurs, yielding poly(phenyleneethynylene)-type structures that are known for their rigid, linear geometries and interesting photophysical properties. These reactions are highly efficient for creating C(sp²)–C(sp) bonds.

The general conditions for these polymerization reactions involve an inert atmosphere, a suitable solvent (like toluene, DMF, or THF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base. The specific reaction conditions can be optimized to control the molecular weight and properties of the resulting polymer.

| Reaction Type | Typical Reactants | Catalyst System | Base | Typical Conditions | Resulting Linkage |

| Suzuki-Miyaura Coupling | Aryl Diboronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 80-100 °C | Aryl-Aryl |

| Sonogashira Coupling | Terminal Dialkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF/Et₃N, 50-70 °C | Aryl-Alkyne |

This table represents typical conditions for palladium-catalyzed cross-coupling reactions used in the synthesis of conjugated polymers.

Derivatization for Specific Functional Properties

The dual functionality of this compound makes it a valuable precursor for synthesizing molecules with specific functional properties, particularly dyes and fluorescent probes.

Synthesis of Azo Dyes: The primary amine group on the naphthalene ring can be readily converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly reactive electrophile that can undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine.

For instance, coupling the diazonium salt of this compound with an alkaline solution of 2-naphthol (B1666908) (β-naphthol) would yield a highly conjugated azo dye. The extended π-system created by the -N=N- (azo) bridge linking the two naphthalene rings is responsible for the compound's color, as it absorbs light in the visible spectrum. The specific color and properties of the dye can be tuned by changing the coupling partner.

| Step | Reagents | Temperature (°C) | Intermediate/Product |

| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 | 5-Bromonaphthalene-1-diazonium chloride |

| 2. Azo Coupling | 2-Naphthol, NaOH | 0–5 | (E)-1-((5-bromonaphthalen-1-yl)diazenyl)naphthalen-2-ol |

This table outlines the key steps and reagents for the synthesis of a representative azo dye starting from this compound.

Synthesis of Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. The amine group of this compound can be derivatized to create novel fluorescent probes. For example, reaction of the amine with various reagents can introduce functionalities that modulate the fluorescence emission based on the local chemical environment (e.g., pH, polarity, or the presence of specific ions). The bromo-substituent can be used to further functionalize the molecule via cross-coupling reactions, attaching other fluorophores or recognition moieties to create more complex sensor molecules.

Synthesis of Protein Degrader Building Blocks

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic strategy. PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The design and synthesis of the linker are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two proteins in the resulting ternary complex.

This compound is an ideal scaffold for the synthesis of PROTAC linkers or building blocks due to its orthogonal reactive sites.

Amine Group Reactivity: The primary amine can be used as a nucleophile to form stable amide or sulfonamide bonds. This allows it to be easily attached to a "warhead" (the ligand for the POI) or an E3 ligase ligand that has a carboxylic acid or sulfonyl chloride functional group.

Bromo Group Reactivity: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This allows for the subsequent attachment of the other part of the PROTAC molecule.

This bifunctionality enables a modular and convergent synthetic approach. For example, the amine group of this compound could be acylated with a POI-binding moiety. The resulting intermediate, which now contains a bromo-naphthalene unit, can then be coupled to a linker-E3 ligase ligand fragment using a Suzuki or Sonogashira reaction. This strategy provides flexibility in assembling diverse PROTAC libraries by varying the components attached at either end of the naphthalene building block. The rigid naphthalene core can also impart favorable conformational properties to the linker, which is a key factor in optimizing PROTAC activity.

| Functional Group | Reaction Type | Purpose in PROTAC Synthesis |

| -NH₂ (Amine) | Amide Bond Formation | Covalent attachment to a POI ligand or E3 ligase ligand containing a carboxylic acid. |

| -Br (Bromo) | Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Covalent attachment to the other half of the PROTAC molecule (linker, E3 ligand, or POI ligand). |

This table summarizes the utility of the functional groups of this compound in the modular synthesis of PROTACs.

Advanced Spectroscopic and Structural Elucidation of 5 Bromonaphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For 5-Bromonaphthalen-1-amine, the chemical shifts and coupling patterns of the aromatic protons are particularly informative. The electron-donating amino group (-NH₂) generally causes an upfield shift (to lower ppm values) for the protons on the same ring, especially at the ortho and para positions, while the bromine atom exerts a deshielding effect on its neighboring protons.

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring system would appear as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The six aromatic protons would exhibit complex splitting patterns due to both ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) couplings.

In the ¹³C NMR spectrum, ten distinct signals would be expected for the naphthalene carbons. The carbon atom attached to the amino group (C1) would be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the bromine (C5) would be deshielded. The precise assignments can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on substituent effects on a naphthalene core.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~142.0 |

| C2 | ~7.0-7.2 | ~110.0 |

| C3 | ~7.4-7.6 | ~125.0 |

| C4 | ~7.8-8.0 | ~120.0 |

| C5 | - | ~115.0 |

| C6 | ~7.6-7.8 | ~128.0 |

| C7 | ~7.3-7.5 | ~126.0 |

| C8 | ~7.9-8.1 | ~124.0 |

| C4a | - | ~127.0 |

| C8a | - | ~134.0 |

| NH₂ | ~4.0-5.0 (broad s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₈BrN) is 221 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). raco.cat

Under electron ionization (EI), the molecular ion is typically observed, followed by fragmentation. The most common fragmentation pathway for aromatic halides is the cleavage of the carbon-halogen bond. youtube.com For this compound, this would result in the loss of a bromine radical to form a cation at m/z 142. This fragment corresponds to the naphthalen-1-amine cation radical. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from this intermediate, a common fragmentation pattern for aromatic amines, leading to a fragment at m/z 115. libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 221/223 | [C₁₀H₈BrN]⁺ | Molecular ion peak showing 1:1 isotopic ratio for Br. |

| 142 | [C₁₀H₈N]⁺ | Loss of Br radical (M - 79/81). |

| 115 | [C₉H₇]⁺ | Loss of HCN from the m/z 142 fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq The IR spectrum of this compound is dominated by absorptions from the primary amine group and the aromatic naphthalene ring.

The primary amine (-NH₂) group gives rise to several distinct bands. A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations. libretexts.org An N-H bending (scissoring) vibration is typically observed in the 1580-1650 cm⁻¹ range. libretexts.org The C-N stretching vibration for aromatic amines appears as a strong band between 1250 and 1350 cm⁻¹. libretexts.org

The aromatic naphthalene ring produces characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at 1400-1600 cm⁻¹. vscht.cz Aromatic C-H out-of-plane bending vibrations also produce strong absorptions in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern. The C-Br stretching vibration typically appears at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Aromatic Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Naphthalene Ring | 3010 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Strong |

| C-H Out-of-Plane Bend | Naphthalene Ring | 650 - 900 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure (referencing related bromonaphthalen-1-amine structures)

While a specific crystal structure for this compound is not discussed here, extensive insights can be gained from the analysis of closely related structures, such as its isomer 8-Bromonaphthalen-1-amine. nih.gov X-ray crystallography provides definitive information about bond lengths, bond angles, molecular conformation, and intermolecular interactions in the solid state.

Hydrogen bonding plays a crucial role in the crystal packing of amine-containing compounds. In the crystal structure of 8-Bromonaphthalen-1-amine, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular N-H···Br hydrogen bond is formed between one of the amine protons and the adjacent bromine atom. This type of interaction helps to stabilize the molecular conformation. The second amine proton participates in an intermolecular N-H···N hydrogen bond, linking molecules into infinite zigzag chains. Similar hydrogen bonding patterns, involving N-H···N or N-H···O interactions, are common in the crystal structures of naphthalen-1-amine derivatives, often leading to the formation of dimers, chains, or sheets. nih.govmdpi.com

Table 4: Typical Hydrogen Bond Parameters in Related Naphthalen-1-amine Structures

| Bond Type | Donor-Acceptor Distance (Å) | Angle (D-H···A) (°) | Reference Structure Type |

| N-H···N | 2.9 - 3.2 | 150 - 170 | Intermolecular |

| N-H···Br | ~3.1 | ~140 | Intramolecular (in 8-bromo isomer) nih.gov |

| N-H···O | 2.8 - 3.0 | 160 - 180 | Derivatives with oxygen acceptors nih.gov |

The naphthalene ring system is inherently planar. In substituted derivatives, the substituent atoms may lie slightly out of the plane of the rings. For instance, in some naphthalen-1-amine derivatives, the amine group can be slightly twisted relative to the aromatic plane. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromonaphthalen 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Bromonaphthalen-1-amine, which are dictated by its electronic structure. The aromatic naphthalene (B1677914) core, substituted with an electron-donating amine group and an electron-withdrawing bromine atom, creates a molecule with distinct electronic characteristics. The presence and positioning of these groups significantly influence the electron distribution across the molecule, which in turn affects its stability, reactivity, and photophysical properties. arborpharmchem.com Methods like Density Functional Theory (DFT) are commonly employed to model these properties with high accuracy. nih.gov

The characterization of both the ground and excited electronic states is crucial for predicting the behavior of this compound in various chemical environments and its potential applications in materials science, such as in Organic Light Emitting Diodes (OLEDs). arborpharmchem.com

Ground State: In its ground state, the geometry and electron distribution are optimized to the lowest energy configuration. For similar 1,8-disubstituted naphthalene compounds, X-ray crystallography has revealed details about bond lengths, angles, and intramolecular interactions, such as hydrogen bonds between the amine protons and the bromine substituent. researchgate.net Computational methods, such as DFT, can calculate these geometric parameters and provide further electronic details like orbital energies. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively, and are key to understanding its chemical reactivity and electronic transitions. nih.gov

Excited State: Upon absorption of energy, the molecule transitions to an excited state. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the energies of these transitions and the properties of the excited states. mdpi.com For related amino-naphthalene systems, computational results have shown that the amino group may twist towards co-planarity with the naphthalene ring in the relaxed first singlet excited state, which can give rise to fluorescent states with a high degree of charge transfer. mdpi.com This twisting can lead to useful photophysical properties, such as solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. mdpi.com

Conformational analysis investigates the different spatial arrangements of a molecule's atoms and the energy associated with them. For this compound, a key point of flexibility is the rotation around the C-N bond of the amine group.

Due to steric hindrance between the amine group at the 1-position and the hydrogen atom at the 8-position (the "peri-interaction"), the amine group is likely twisted out of the plane of the naphthalene ring. mdpi.com Quantum chemical calculations can map the potential energy surface associated with the rotation of the C-N bond, identifying the most stable conformation (energy minimum) and the energy barriers to rotation (transition states). In related 1,8-disubstituted naphthalenes, this peri-interaction can restrict rotation and potentially lead to atropisomerism, where different conformations can be isolated as distinct chemical entities. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static electronic structure calculations to explore dynamic processes and interactions.

Computational methods are powerful tools for elucidating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a given transformation. For instance, in the synthesis of derivatives of bromonaphthalen-amines, reactions such as lithiation followed by acylation are used. mdpi.com Theoretical modeling could be applied to map the reaction coordinate, identify the structure of the key transition state, and calculate the activation energy, providing a detailed molecular-level understanding of the reaction's feasibility and kinetics.

The way molecules of this compound interact with each other and with other molecules is critical to its physical properties and its function in a larger system. Crystal structure analysis of the related isomer, 8-Bromonaphthalen-1-amine, shows that the amine protons form both intramolecular hydrogen bonds with the adjacent bromine and intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule. researchgate.net These interactions lead to specific packing arrangements in the solid state, such as a herring-bone motif. researchgate.net Molecular electrostatic potential (MEP) maps can be calculated to visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are susceptible to electrophilic and nucleophilic attack, respectively, and which govern intermolecular interactions like hydrogen bonding and stacking. nih.gov

In Silico Screening and Drug-Likeness Prediction for Derivatives

In silico (computer-based) methods are extensively used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new molecules, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. mdpi.com While this compound itself is a building block, its derivatives can be screened for their potential as therapeutic agents.

Several rules and models are used to assess a compound's "drug-likeness." One of the most common is Lipinski's Rule of Five, which identifies chemical properties that are often associated with orally active drugs in humans. mdpi.com These rules evaluate parameters such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. mdpi.com

Computational tools like SwissADME can predict these properties for derivatives of this compound. mdpi.combiointerfaceresearch.com For example, a hypothetical screening of a derivative could yield the data presented in the table below. Such predictions help prioritize which derivatives to synthesize and test in the laboratory, saving significant time and resources in the drug development pipeline. biointerfaceresearch.com

| Property | Predicted Value | Lipinski's Rule | Status |

|---|---|---|---|

| Molecular Weight | 350.25 g/mol | ≤ 500 | Pass |

| log P (Lipophilicity) | 3.8 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |

| Lipinski Violations | 0 | ≤ 1 | Pass |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | ≤ 140 Ų | Pass |

| Gastrointestinal Absorption | High | - | Favorable |

Solvent Effects on Electronic and Photophysical Properties (e.g., solvatochromism in related compounds)

The surrounding solvent medium can significantly influence the electronic and photophysical properties of fluorescent molecules, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. While direct computational studies on this compound are not extensively available in the reviewed literature, the behavior of structurally related aminonaphthalene derivatives provides substantial insight into the anticipated solvent effects.

Changes in solvent polarity can alter the energy gap between the ground and excited states, leading to shifts in the absorption and emission spectra. For many aromatic compounds with electron-donating groups like the amino group, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence spectrum. This is often indicative of an excited state that is more polar than the ground state, a common feature in molecules exhibiting intramolecular charge transfer (ICT) characteristics.

In aminonaphthalene derivatives, the amino group acts as an electron donor and the naphthalene ring as the acceptor. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus lowering its energy and causing a red shift in the emission. This positive solvatochromism is a hallmark of "push-pull" dyes, which contain electron-donor and electron-acceptor groups connected by a conjugated system mdpi.com.

Research on various 1-aminonaphthalene derivatives has demonstrated remarkable solvent effects on their relaxation processes following photoexcitation acs.org. The photophysical parameters, including fluorescence quantum yields and lifetimes, are sensitive to the solvent environment. For instance, in nonpolar solvents, radiationless processes such as internal conversion (IC) can be dominant, leading to fluorescence quenching acs.org. In polar solvents, the stabilization of the ICT excited state can lead to enhanced fluorescence.

Furthermore, the nature of the solvent, including its ability to form hydrogen bonds, can play a crucial role. Protic solvents, for example, can interact with the amino group, affecting its electron-donating ability and influencing the electronic transitions. The study of different aminonaphthalene sulfonates has also highlighted the impact of the solvent medium on their absorption and fluorescence spectra acs.org.

The photophysical behavior of some aminonaphthalene derivatives can be complex, sometimes involving twisted intramolecular charge transfer (TICT) states mdpi.com. In these cases, the amino group may twist relative to the naphthalene ring in the excited state, leading to a highly polar, charge-separated state. The emission from such states is strongly dependent on solvent polarity mdpi.com. The potential for such phenomena in this compound would be influenced by the steric and electronic effects of the bromine substituent.

The following table summarizes the general trends observed for the solvatochromic shifts of related aminonaphthalene compounds in different types of solvents, which can be extrapolated to predict the behavior of this compound.

| Solvent Type | Typical Polarity | Expected Effect on Absorption Spectra (λmax) | Expected Effect on Emission Spectra (λmax) | Underlying Mechanism |

|---|---|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Low | Minimal Shift (Reference) | Blue-shifted (higher energy) | Lesser stabilization of the excited state. acs.org |

| Polar Aprotic (e.g., Acetonitrile) | Medium-High | Slight Red Shift | Significant Red Shift (lower energy) | Stabilization of the polar excited state via dipole-dipole interactions. acs.org |

| Polar Protic (e.g., Ethanol, Methanol) | High | Red Shift | Strong Red Shift (lower energy) | Stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. mdpi.com |

These anticipated effects underscore the importance of the solvent environment in modulating the optoelectronic properties of this compound and related compounds. Computational studies modeling the behavior of this specific molecule in various solvent continua would be invaluable for a more precise understanding of its solvatochromic behavior and for designing applications in areas such as chemical sensing and organic electronics arborpharmchem.com.

Applications and Research Trajectories in Advanced Materials and Medicinal Chemistry

5-Bromonaphthalen-1-amine as a Core Building Block in Advanced Materials Science

In the realm of materials science, this compound is a key precursor for developing high-performance organic materials. Its electron-rich aromatic system and the reactivity of its halogen component are particularly advantageous for researchers creating novel polymers, organic semiconductors, and optoelectronic materials.

Precursors for Polymer Synthesis (e.g., heat-resistant polymers)

The rigid and stable nature of the naphthalene (B1677914) structure makes its derivatives, including this compound, excellent candidates for the synthesis of heat-resistant polymers such as aromatic polyimides. Polyimides derived from naphthalene-containing diamines are known for their exceptional thermal stability and robust mechanical properties. researchgate.netresearchgate.net

Research into aromatic polyimides synthesized from various diamines and dianhydrides demonstrates their superior performance characteristics. For instance, a series of polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene (a related naphthalene-based diamine) exhibited high thermal stability, with 10% weight loss temperatures recorded between 543–563 °C in a nitrogen atmosphere. researchgate.net These polymers also formed tough and flexible films with excellent mechanical strength. researchgate.net

| Property | Value Range | Reference |

| Thermal Stability (10% Weight Loss) | 543–563 °C (in N₂) | researchgate.net |

| Glass Transition Temperature (Tg) | 255–295 °C | researchgate.net |

| Tensile Strength | 105–124 MPa | researchgate.net |

| Tensile Modulus | 1.5–2.3 GPa | researchgate.net |

| Elongation at Break | 7–22% | researchgate.net |

This table summarizes the typical properties of heat-resistant polyimides derived from naphthalene-based diamines.

The incorporation of the naphthalene moiety contributes to the polymer's high glass transition temperatures (Tg), which for some series range from 255 to 295 °C. researchgate.net Furthermore, these materials often display low moisture absorption due to the hydrophobic nature of the naphthalene and imide rings, a critical property for applications in microelectronics and aerospace. titech.ac.jp

Role in Organic Electronics and Optical Materials Research

The unique electronic and photophysical properties of this compound make it a valuable component in the field of organic electronics. Its aromatic structure imparts high chemical stability, a crucial factor for improving the lifespan and durability of materials used in Organic Light-Emitting Diodes (OLEDs). arborpharmchem.com The presence of both an amine (electron-donating) and a bromine (electron-withdrawing) group can be leveraged to fine-tune the electron distribution within a molecule, thereby optimizing the performance of charge transport layers in OLEDs. arborpharmchem.com This tailored electronic structure can lead to improved device efficiency and brightness. arborpharmchem.com

OLED technology has evolved through multiple generations of emitter materials, from fluorescence to phosphorescence and thermally activated delayed fluorescence (TADF), with a constant demand for novel organic materials to enhance performance. nih.gov Naphthalene-based compounds are utilized in various roles within OLEDs, including as charge-transporting materials and emitters. researchgate.net The stability of the this compound scaffold is beneficial for creating the robust thin films required for these devices. arborpharmchem.comresearchgate.net

Beyond OLEDs, naphthalene amine derivatives are instrumental in developing fluorescent probes. For example, novel binaphthyl-amine (BINAM)-based fluorescent probes have been synthesized for the chiral recognition of amino acids like lysine. mdpi.com These probes demonstrate high sensitivity and selectivity, with one study reporting an enantiomeric fluorescence enhancement ratio of up to 15.29, showcasing the potential for creating highly specific optical sensors. mdpi.com The development of such reaction-based fluorescent probes is a critical area of research for applications in public health, food safety, and environmental monitoring. researchgate.net

Exploration in Medicinal Chemistry and Biological Activity Studies

The naphthalene core is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of pharmacologically active compounds. This compound provides a versatile starting point for the synthesis of diverse derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Scaffolds for Novel Therapeutic Agent Development

The structural framework of this compound is utilized by medicinal chemists to develop new therapeutic agents. The naphthalene ring system can be modified to interact with various biological targets. For instance, the imidazole scaffold, which can be synthesized using amine precursors, is a five-membered aromatic heterocycle that is a cornerstone in many therapeutic drugs due to its ability to bind with enzymes and receptors. nih.govresearchgate.net

A significant area of research is the development of kinase inhibitors, which are crucial in cancer therapy. The RAS-RAF-MEK-ERK signaling pathway is often hyperactivated in many human cancers, making the BRAF kinase a key therapeutic target. nih.gov Researchers have successfully designed potent BRAF inhibitors based on 2,4,5-trisubstituted imidazoles featuring a naphthyl group. One such compound, 6-{2-[4-(2-dimethylamino-ethoxy)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-naphthalen-1-ol, demonstrated remarkable potency with an IC₅₀ value of 9 nM against the BRAF enzyme and a cellular GI₅₀ of 220 nM. nih.gov

| Compound | Target | IC₅₀ (Enzyme Assay) | GI₅₀ (Cellular Assay) | Reference |

| Naphthyl-substituted Imidazole (1q) | BRAF Kinase | 9 nM | 220 nM | nih.gov |

| Benzothiophene-substituted Imidazole (1i) | BRAF Kinase | 190 nM | 2100 nM | nih.gov |

This table presents the inhibitory activity of selected kinase inhibitors based on naphthyl and related scaffolds.

Antimicrobial Activity of Derivatives

Naphthalene derivatives represent a promising class of antimicrobials effective against a wide range of human pathogens, often exhibiting these properties with minimal toxicity. researchgate.net The development of resistance to existing drugs necessitates the synthesis of new anti-infective agents, and naphthalene-based compounds are an active area of investigation. jmchemsci.comumsha.ac.ir

Studies have shown that novel series of naphthalene-based derivatives possess significant antimicrobial potential. In one study, synthesized compounds were evaluated against six aerobic gram-negative bacteria, four anaerobic bacteria, and two fungi. jmchemsci.com Compound SF5 from this series was noted for its significant bactericidal effect against aerobic gram-negative bacteria, while compound SF1 was identified as a highly potent fungicidal candidate. jmchemsci.com

In other research, the synthesis of naphthylamine analogs incorporating azetidinone and thiazolidinone moieties yielded compounds with broad-spectrum antimicrobial activity. xiahepublishing.com The introduction of these heterocyclic rings onto the naphthalene scaffold is a common strategy to enhance biological activity. These studies highlight the potential of using this compound as a foundational structure for creating a new generation of antimicrobial drugs to combat resistant pathogens. researchgate.netnih.gov

Anticancer Research and Naphthalene-1,4-dione Analogues

The 1,4-naphthoquinone structure is a critical pharmacophore found in numerous natural products and frontline chemotherapy drugs known for their anticancer activity. rsc.orgbrieflands.comnih.gov Research has focused on developing analogues of this structure to improve potency and selectivity against cancer cells.

A notable example is the hit compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), which demonstrated greater cytotoxicity towards cancer cells compared to normal cells. rsc.org This compound was found to disrupt cancer cell metabolism by targeting the mitochondrial redox defense. rsc.org Building on this scaffold, a library of analogues was prepared to enhance cancer-cell specificity. An imidazole derivative, compound 44, emerged as a promising candidate, showing a favorable balance of potency and selectivity. rsc.org

| Compound | Target Cell Line | IC₅₀ Value | Selectivity Ratio* | Reference |

| Compound 44 (Imidazole derivative) | HEC1A (Endometrial Cancer) | 6.4 μM | 3.6 | rsc.org |

| BH10 | HEC1A (Endometrial Cancer) | >10 μM | 2.5 | rsc.org |

| Benzoacridinedione (7b) | MCF-7 (Breast Cancer) | 5.4 μM | Not Reported | nih.gov |

| Benzoacridinedione (6b) | MCF-7 (Breast Cancer) | 47.99 μM | Not Reported | nih.gov |

*Selectivity is calculated as the IC₅₀ for non-cancerous cells divided by the IC₅₀ for cancer cells.

Further research into related structures, such as benzoacridine-5,6-dione derivatives synthesized from 2-hydroxy-1,4-naphthoquinone, has also identified potent anticancer activity. nih.gov Compounds from this class showed strong antiproliferative effects against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 5.4 μM. nih.gov These findings underscore the importance of the naphthalene-dione scaffold in developing new and more effective anticancer agents.

Agrochemical Applications

There is no information available in published literature or patents that describes the application or investigation of this compound or its direct derivatives for agrochemical purposes, such as pesticides, herbicides, or fungicides. Research into novel agrochemicals is extensive, but it has not included this particular compound according to accessible records.

Advanced Methodologies for Characterization and Purity Assessment

Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis

Chromatography is a cornerstone of purity analysis, offering high-resolution separation of the main compound from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for the quantitative purity determination of 5-Bromonaphthalen-1-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like aromatic amines. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for assessing the purity of this compound. In this method, the compound is dissolved in a suitable solvent and injected into the system, where it is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for commercial grades of similar compounds are often reported at 98% or higher. leyan.com

For amines, derivatization can be employed to enhance detection and improve peak shape, although it is often possible to analyze them directly. chromatographyonline.com Reagents such as salicylaldehyde (B1680747) can be used to form derivatives that are easily detectable by UV-Vis spectrophotometry. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of amines by GC can be challenging due to their basicity, which can lead to interactions with the stationary phase and result in poor peak shape (tailing) and adsorption. labrulez.comh-brs.de To overcome these issues, several strategies are employed:

Use of Specialized Columns: Columns specifically deactivated for basic compounds or those with a base-deactivated stationary phase are used to minimize peak tailing. labrulez.com

Derivatization: The amine group can be converted into a less polar, more volatile derivative. h-brs.de A common approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a trifluoroacetamide (B147638) derivative. This reduces the compound's polarity and improves its chromatographic behavior. h-brs.de

The choice between direct injection and derivatization depends on the specific impurities that need to be resolved and the instrumentation available.

| Parameter | Condition |

|---|---|

| Column | DB-17ms or similar mid-polarity fused silica (B1680970) capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 280 °C |

| Oven Program | Temperature programmed, e.g., 150 °C initial, ramped to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability

Thermal analysis techniques provide crucial information about the thermal stability and phase behavior of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This analysis is used to determine the thermal stability of a compound. The output is a thermogram showing mass loss versus temperature. For this compound, the TGA curve would indicate the temperature at which the compound begins to decompose. Studies on related naphthalimide derivatives have shown decomposition onset temperatures (T₅, corresponding to 5% weight loss) in the range of 283–372 °C, providing a reference for the expected thermal stability of similar polycyclic aromatic structures. nih.gov

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to determine characteristic properties such as melting point, glass transitions, and crystallization events. wikipedia.org For a crystalline solid like this compound, DSC provides a precise measurement of its melting point (reported as 69-71 °C) and its enthalpy of fusion. synquestlabs.com

Furthermore, DSC is a well-established method for purity determination of high-purity organic compounds based on the principle of melting point depression, as described by the van't Hoff relationship. researchgate.net The presence of impurities broadens the melting peak and lowers the melting point, an effect that can be quantitatively analyzed to estimate the total mole fraction of impurities. researchgate.net

| Technique | Property Measured | Relevance for this compound |

|---|---|---|

| TGA | Decomposition Temperature (Td) | Indicates the upper-temperature limit of thermal stability. |

| DSC | Melting Point (Tm) | A key physical property for identification and a sharp peak indicates high purity. |

| DSC | Enthalpy of Fusion (ΔHf) | Thermodynamic property related to the crystal lattice energy. |

| DSC | Purity (via melting point depression) | Provides a quantitative measure of the total mole fraction of impurities. |

Trace Analysis and Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a substance. This is critical as even trace amounts of certain impurities can affect the outcome of subsequent reactions or the properties of the final product. According to International Council for Harmonisation (ICH) guidelines for pharmaceuticals, the identification of impurities is generally required if they are present above the 0.1% level. nih.gov

Potential impurities in this compound can originate from the starting materials, by-products formed during synthesis, or degradation products. Common impurities may include:

Isomeric Impurities: Other isomers of bromonaphthalenamine (e.g., 4-Bromo-1-naphthalenamine, 8-Bromo-1-naphthalenamine) that may form during the bromination of 1-naphthalenamine. nih.govsigmaaldrich.com

Unreacted Starting Materials: Residual 1-naphthalenamine. nist.govnist.gov

Over-reaction Products: Dibrominated species such as 2,4-dibromonaphthalen-1-amine. synquestlabs.com

Related Substances: Other substituted naphthalenes from the raw materials.

For the detection and identification of these trace-level impurities, highly sensitive hyphenated techniques are required. Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful tools for impurity profiling. nih.gov These techniques combine the high separation efficiency of chromatography with the definitive identification capabilities of mass spectrometry, allowing for the structural elucidation of unknown impurities even at very low concentrations.

| Impurity Type | Example | Primary Analytical Technique |

|---|---|---|

| Isomeric | 4-Bromo-1-naphthalenamine | HPLC, GC-MS |

| Starting Material | 1-Naphthalenamine | HPLC, GC-MS |

| By-product | 2,4-Dibromonaphthalen-1-amine | HPLC, LC-MS |

| Degradation Product | Oxidation products | LC-MS |

Q & A

Q. What are the standard synthetic routes for 5-Bromonaphthalen-1-amine, and how can experimental reproducibility be ensured?

Methodological Answer:

- Synthetic Routes : Common methods include nucleophilic aromatic substitution (NAS) on bromonaphthalene precursors or reductive amination of nitro intermediates. For NAS, solvent choice (e.g., DMF, THF) and catalyst (e.g., CuI) significantly impact yields .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document reaction conditions (temperature, stoichiometry, purification steps) in the main text, with extended data (e.g., NMR spectra, HPLC traces) in supplementary materials . Validate purity via melting point analysis and chromatographic techniques (TLC/HPLC) .

Q. How should researchers characterize this compound to confirm its identity and purity?

Methodological Answer:

- Spectroscopic Characterization : Use -NMR to verify aromatic proton environments and -NMR to confirm bromine-induced deshielding. Mass spectrometry (HRMS) confirms molecular weight.

- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). For new derivatives, elemental analysis (C, H, N) is essential .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Store at 2–8°C in sealed containers to prevent degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific applications (e.g., catalysis or drug discovery)?

Methodological Answer:

- In Silico Strategies : Perform DFT calculations (e.g., Gaussian, ORCA) to optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) screens for binding affinity against target proteins .

- Validation : Compare computational results with experimental data (e.g., X-ray crystallography for solid-state structure) to refine models .

Q. How do researchers resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

- Root-Cause Analysis : Systematically compare reaction conditions (solvent polarity, temperature gradients) and characterization methods. Use control experiments to isolate variables (e.g., trace moisture effects) .

- Data Reconciliation : Cross-reference with primary literature and validate findings via independent replication .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh)) with ligands (e.g., SPhos) to enhance selectivity. Monitor reaction progress via in situ IR spectroscopy .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor oxidative addition, while additives (CsCO) improve base-mediated coupling efficiency .

Q. How can researchers design experiments to probe the environmental fate of this compound degradation byproducts?

Methodological Answer:

- Degradation Studies : Use LC-MS/MS to track hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure).

- Ecotoxicology : Assess toxicity via Daphnia magna bioassays and model bioaccumulation potential using log values .

Data Presentation and Literature Review

Q. What criteria should guide the inclusion of this compound data in research manuscripts?

Methodological Answer:

- Selectivity : Include only pivotal data (e.g., reaction yields, spectroscopic peaks) in the main text. Provide raw data (e.g., chromatograms, kinetic plots) in supplementary files .

- Citation Standards : Prioritize primary sources (peer-reviewed journals) over patents or preprints. Use tools like Web of Science to identify high-impact references .

Q. How can researchers leverage databases like SciFinder or Reaxys to identify understudied applications of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.